molecular formula C12H18Br2S B143100 2,5-Dibromo-3-octylthiophene CAS No. 149703-84-4

2,5-Dibromo-3-octylthiophene

Cat. No.: B143100
CAS No.: 149703-84-4
M. Wt: 354.15 g/mol
InChI Key: PJGBSUPPENVFAD-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-octylthiophene is an organic compound with the molecular formula C12H18Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use as a precursor in the synthesis of conducting polymers, which have applications in various electronic and optoelectronic devices .

Scientific Research Applications

2,5-Dibromo-3-octylthiophene is primarily used as a precursor for conducting polymers. These polymers have significant applications in:

Safety and Hazards

The safety data sheet for 2,5-Dibromo-3-octylthiophene advises against eating, drinking, or smoking when using this product. It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises avoiding breathing dust, fume, gas, mist, vapors, and spray, and recommends using only outdoors or in a well-ventilated area .

Future Directions

2,5-Dibromo-3-octylthiophene can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-octylthiophene can be synthesized through the bromination of 3-octylthiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents .

Comparison with Similar Compounds

Comparison: 2,5-Dibromo-3-octylthiophene is unique due to its octyl side chain, which imparts specific solubility and electronic properties. Compared to its shorter-chain analogs, it offers better processability and film-forming properties, making it more suitable for certain electronic applications .

Properties

IUPAC Name

2,5-dibromo-3-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGBSUPPENVFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402715
Record name 2,5-Dibromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149703-84-4
Record name 2,5-Dibromo-3-octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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